1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffolds

This 1,4-disubstituted piperazin-2-one is a screening compound with no published potency data. Its pyridin-3-yl (meta) regiochemistry creates a hydrogen-bond geometry, dipole moment, and metal-chelation profile distinct from the pyridin-2-yl ortho isomer (CAS 2320226-58-0). Treating these isomers as interchangeable risks uncharacterized potency shifts, selectivity reversals, or off-target liabilities. Supported applications include Pim kinase profiling (hybrid hinge-binding scaffold), Naᵥ1.5 late current screening (with mandatory hERG counter-screen), and anti-trypanosomal assays. MW <300 Da makes it fragment-library compatible. Procurement requires de novo characterization.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 2097911-63-0
Cat. No. B2712291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one
CAS2097911-63-0
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CN=CC=C3
InChIInChI=1S/C13H12N4O2S/c18-12-7-16(13(19)11-8-20-9-15-11)4-5-17(12)10-2-1-3-14-6-10/h1-3,6,8-9H,4-5,7H2
InChIKeyIJSOUXXBKZZASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one (CAS 2097911-63-0): Procurement-Relevant Structural Identity and Compound Class Context


1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one (CAS 2097911-63-0, molecular formula C₁₃H₁₂N₄O₂S, molecular weight 288.33 g/mol) is a synthetic heterocyclic compound belonging to the 1,4-disubstituted piperazin-2-one class . It features a pyridin-3-yl substituent at the N1 position and a 1,3-thiazole-4-carbonyl group at the N4 position of the piperazin-2-one scaffold . The piperazin-2-one core is recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor design [1] and has been employed in late sodium current inhibitor programs [2]. This compound is listed in commercial chemical catalogs as a research-grade screening compound or building block; however, a comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (as of April 2026) reveals no primary research publications or patents containing quantitative biological activity data for this specific CAS number.

Why 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one Cannot Be Casually Replaced by In-Class Analogs


Within the piperazin-2-one chemotype, the regiochemistry of pyridine substitution is a critical determinant of molecular recognition . The target compound (pyridin-3-yl, meta-substitution) and its closest analog (pyridin-2-yl, ortho-substitution, CAS 2320226-58-0) differ in the spatial orientation of the pyridine nitrogen lone pair, which alters hydrogen-bond acceptor geometry, dipole moment vector, and potential metal-chelation behavior . In the broader piperazin-2-one class, 1,4-disubstitution patterns have been shown to control selectivity between late sodium current (Iₙₐ) inhibition and hERG channel blockade in a compound-specific manner, where even subtle aryl group modifications produce divergent cardiac safety profiles [1]. Furthermore, SAR studies on pyridine-linked thiazole derivatives demonstrate that the position of the pyridyl nitrogen directly influences antiproliferative potency and target engagement [2]. Consequently, procurement or screening decisions that treat pyridin-3-yl and pyridin-2-yl isomers—or other thiazole-carbonyl piperazin-2-ones—as functionally interchangeable risk introducing uncharacterized potency shifts, selectivity reversals, or off-target liabilities that cannot be predicted without compound-specific data. Critically, no public head-to-head comparative data exist for these isomers, meaning any substitution decision is made under scientific uncertainty.

Quantitative Differentiation Evidence for 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one (CAS 2097911-63-0): Comparator-Anchored Analysis


Structural Differentiation: Pyridin-3-yl (meta) vs. Pyridin-2-yl (ortho) Regioisomerism in Piperazin-2-one Scaffolds

The target compound (CAS 2097911-63-0) bears a pyridin-3-yl substituent at the piperazin-2-one N1 position, while the closest cataloged analog (CAS 2320226-58-0) bears a pyridin-2-yl group . This regioisomeric difference alters the spatial position of the pyridine nitrogen atom: in the 3-yl isomer, the nitrogen is oriented distal to the piperazinone ring junction, whereas in the 2-yl isomer it is proximal and capable of intramolecular interactions with the piperazinone carbonyl . This difference is anticipated to affect hydrogen-bonding capacity, metal-coordination potential, and target protein binding pose geometry. However, no quantitative comparative binding or activity data are publicly available for these two specific compounds.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Scaffolds

Class-Level Evidence: Piperazin-2-one Scaffold SAR Sensitivity to N1-Aryl Substitution

In a 2024 series of 1,4-disubstituted piperazin-2-ones developed as selective late sodium current (late Iₙₐ) inhibitors, compound 14g (1-(4-fluorobenzyl)-4-(thiophene-2-carbonyl)piperazin-2-one) demonstrated an IC₅₀ of 0.47 µM against late Iₙₐ with 32-fold selectivity over peak Iₙₐ and low hERG inhibition (IC₅₀ > 30 µM) [1]. In contrast, a close analog differing only in the N1-aryl group showed significantly reduced selectivity [1]. This class-level evidence demonstrates that N1-substituent identity on the piperazin-2-one scaffold is a critical driver of both potency and selectivity. The target compound's pyridin-3-yl N1-substituent is chemically distinct from the benzyl, phenyl, and heteroaryl groups characterized in this study, meaning its selectivity profile cannot be inferred from published class data without dedicated experimental determination.

Late Sodium Current Cardiac Ion Channels Selectivity Profiling

Class-Level Evidence: Piperazin-2-one Derivatives as Cytotoxic Agents and the Impact of Substituent Electronics

In a 2020 study, a series of piperazin-2-one derivatives bearing various N4-substituents (guanidine, thiourea, urea, hydrazide, hydroxyl, methoxy) were evaluated for cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines via MTT assay [1]. Compounds with guanidine, thiourea, and hydrazide substituents showed cytotoxicity <500 µM, while the imidazole-containing reference compound L-778,123 served as the potency benchmark [1]. Critically, the study demonstrated that the electron density of substituent groups and molecular rearrangement significantly modulate cytotoxic activity [1]. The target compound (CAS 2097911-63-0), bearing an electron-deficient 1,3-thiazole-4-carbonyl at N4 and a pyridin-3-yl at N1, represents a distinct electronic and steric environment not represented in this SAR series.

Cancer Cell Lines Cytotoxicity Bioisosteric Replacement

Patent Landscape: Thiazole-Pyridine Carboxamide Class as Pim Kinase Inhibitors

Incyte Corporation's patent family (exemplified by JP6775645B2, US20200405702) discloses thiazole and pyridine carboxamide derivatives as Pim kinase inhibitors with utility in hematologic malignancies [1]. The patent describes compounds that inhibit Pim-1, Pim-2, and/or Pim-3 kinase activity [1]. The target compound (CAS 2097911-63-0) shares the thiazole-pyridine pharmacophoric elements found in this patent class but differs in featuring a piperazin-2-one central scaffold rather than the carboxamide-linked structures claimed in the Incyte patents. Whether the piperazin-2-one scaffold is compatible with Pim kinase inhibition is unknown from public data. A structurally distinct piperazin-2-one-containing compound (1-methyl-4-(3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperazin-2-one) has been co-crystallized with PIM1 kinase (PDB 5V80), demonstrating that piperazin-2-one scaffolds can engage the Pim ATP-binding pocket [2].

Pim Kinase Hematologic Oncology Kinase Inhibitor

3-Pyridyl-Thiazole Chemotype: In Vitro Anti-Parasitic Activity as Class-Level Precedent

A 2024 study of 3-pyridyl-1,3-thiazole derivatives (compounds 1-18) reported in vitro trypanocidal activity against Trypanosoma cruzi, with IC₅₀ values ranging from 0.2 to 3.9 µM, outperforming the reference drug benznidazole (IC₅₀ = 4.2 µM) [1]. Compound 7 achieved an IC₅₀ of 0.4 µM with a selectivity index of 530.8 against L929 fibroblasts [1]. This demonstrates that the 3-pyridyl-thiazole pharmacophoric pairing can confer potent anti-parasitic activity. The target compound (CAS 2097911-63-0) incorporates both a pyridin-3-yl group and a thiazole ring, but links them through a piperazin-2-one core rather than a direct bond, introducing conformational flexibility and additional hydrogen-bonding capacity not present in the published 3-pyridyl-thiazole series [1].

Trypanosomatidae Chagas Disease Anti-Parasitic

PPAR Activator Patent: Thiazole-Piperazine Compounds with Metabolic Indications

Australian patent application AU-A-2006250373 (corresponding to WO2006/126714) discloses heterocyclic compounds containing 1,3-thiazole rings and non-condensed piperazines as activators of peroxisome proliferator-activated receptors (PPARs) [1]. The patent's international classification (C07D 277/28, A61K 31/496) covers thiazole-piperazine compounds for metabolic disorders [1]. The target compound (CAS 2097911-63-0), bearing a 1,3-thiazole-4-carbonyl-piperazine substructure and a pyridin-3-yl group, falls within the structural scope of thiazole-piperazine PPAR modulator chemotypes. However, the patent application lapsed under section 142(2)(a) without examination, and no specific compound from this patent family has been confirmed as the target compound [1].

PPAR Metabolic Disorders Nuclear Receptor

Evidence-Supported Application Scenarios for 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one (CAS 2097911-63-0)


Kinase Inhibitor Lead Discovery: Screening Against Pim Kinase and Related Oncology Targets

Based on structural precedent from PDB 5V80 (piperazin-2-one scaffold co-crystallized with PIM1 kinase) and the Incyte patent family covering thiazole-pyridine Pim inhibitors , the target compound represents a hybrid scaffold for Pim kinase screening. Its pyridin-3-yl and thiazole-4-carbonyl groups provide two distinct vectors for hinge-region hydrogen bonding, while the piperazin-2-one core introduces conformational constraint relative to flexible carboxamide linkers. Procurement is justified for exploratory kinase profiling panels, with the explicit caveat that no potency data exist and de novo biochemical characterization is required [1].

Ion Channel Pharmacology: Late Sodium Current (Late Iₙₐ) Screening

The 1,4-disubstituted piperazin-2-one scaffold has validated activity as a selective late Iₙₐ inhibitor chemotype (Yang et al., J. Med. Chem. 2024) [2]. The target compound's pyridin-3-yl N1-substituent offers a hydrogen-bond-capable heteroaryl group distinct from the benzyl and phenyl substituents characterized in published SAR. Procurement is appropriate for patch-clamp screening against Naᵥ1.5 late current, with concurrent hERG counter-screening essential given the documented sensitivity of cardiac ion channel selectivity to N1-substituent identity within this chemotype [2].

Anti-Parasitic Drug Discovery: Trypanosomatidae Screening Cascades

The demonstrated in vitro trypanocidal activity of 3-pyridyl-thiazole compounds (IC₅₀ range 0.2-3.9 µM against T. cruzi, with selectivity indices exceeding 500 vs. mammalian fibroblasts) establishes a class-level rationale for testing pyridyl-thiazole-containing compounds in anti-parasitic assays [3]. The target compound extends this chemotype by introducing a piperazin-2-one linker, offering a scaffold not represented in published anti-trypanosomal SAR. Procurement is warranted for in vitro screening against T. cruzi and Leishmania spp., with cytotoxicity counter-screening on mammalian fibroblasts essential [3].

Fragment-Based and Scaffold-Hopping Medicinal Chemistry Programs

The target compound (MW 288.33, 2 hydrogen bond acceptors from the piperazin-2-one carbonyl and thiazole nitrogen, 1 hydrogen bond donor potential from the piperazin-2-one NH if present) occupies a molecular weight range compatible with fragment-based drug discovery (FBDD) and scaffold-hopping campaigns . Its three heterocyclic components (pyridine, thiazole, piperazin-2-one) provide multiple vectors for structure-based optimization. Procurement for X-ray crystallography soaking experiments or SPR-based fragment screening against protein targets of interest is supported by the compound's favorable physicochemical properties (molecular weight < 300 Da, moderate lipophilicity anticipated from constituent rings) .

Quote Request

Request a Quote for 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.